N-linoleoylglycine

Overview

Description

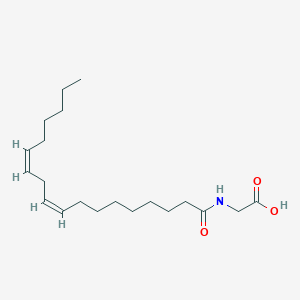

N-Linoleoylglycine (LINgly, EMA-1 (18:2)) is a lipid-amino acid conjugate comprising glycine linked to linoleic acid (18:2 ω-6) via an amide bond. It belongs to the elmiric acid (EMA) family, a class of endogenous compounds with anti-inflammatory and receptor-modulating properties . Key findings include:

- Anti-inflammatory Activity: In murine peritonitis models, oral administration of this compound (0.3 mg/kg in safflower oil) reduced leukocyte migration and elevated levels of the pro-resolving mediator 15-deoxy-Δ¹³,¹⁴-PGJ₂ (PGJ) .

- Receptor Activation: this compound activates the orphan G-protein coupled receptor (GPCR) GPR132 (G2A) with an EC₅₀ comparable to 9-HODE, a linoleic acid metabolite .

This dual functionality positions this compound as a promising scaffold for drug discovery, particularly in chronic inflammatory diseases.

Preparation Methods

Enzymatic Biosynthesis of N-Linoleoylglycine

Enzymatic biosynthesis represents a biologically relevant pathway for this compound production, leveraging endogenous enzymes to conjugate linoleic acid with glycine.

Role of Glycine N-Acyltransferase-Like 3 (GLYATL3)

Glycine N-acyltransferase-like 3 (GLYATL3) is the primary enzyme responsible for long-chain N-acylglycine biosynthesis . This mitochondrial enzyme catalyzes the conjugation of linoleoyl-CoA with glycine through a two-step mechanism:

-

Activation of Linoleic Acid : Linoleic acid is converted to linoleoyl-CoA via acyl-CoA synthetase, consuming ATP.

-

Glycine Conjugation : GLYATL3 transfers the linoleoyl group from CoA to glycine, forming this compound .

Key Findings :

-

siRNA knockdown of GLYATL3 in neuroblastoma cells reduced this compound levels by 60–70%, confirming its enzymatic role .

-

The reaction optimizes at physiological pH (7.4) and requires Mg²⁺ as a cofactor .

Table 1: Enzymatic Biosynthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| Enzyme | GLYATL3 | |

| Substrates | Linoleoyl-CoA, Glycine | |

| Reaction Time | 2–4 hours (in cellula) | |

| Yield | ~30–40% (cell-based) |

Chemical Synthesis Strategies

Chemical synthesis offers scalable and controlled routes for this compound production, with three primary methods dominating the literature.

Acyl Chloride Method (Schotten-Baumann Reaction)

The Schotten-Baumann reaction involves reacting linoleoyl chloride with glycine in a biphasic system:

-

Reagents : Linoleoyl chloride, glycine, NaOH (10%), dichloromethane.

-

Procedure :

-

Glycine is dissolved in aqueous NaOH.

-

Linoleoyl chloride in dichloromethane is added dropwise under ice-cooling.

-

The mixture is stirred at 25°C for 12 hours.

-

-

Workup : The organic layer is dried (Na₂SO₄), filtered, and concentrated .

Key Findings :

-

Yields range from 50–65%, with purity >90% after silica gel chromatography .

-

Side products include N,O-dilinoleoyl glycine (5–10%), requiring careful purification .

Carbodiimide-Mediated Coupling (EDC/NHS)

This method activates linoleic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS):

-

Reagents : Linoleic acid, EDC, NHS, glycine, dimethylformamide (DMF).

-

Procedure :

-

Workup : The product is extracted with ethyl acetate and purified via preparative TLC .

Key Findings :

Table 2: Comparison of Chemical Synthesis Methods

| Method | Yield | Purity | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Acyl Chloride | 50–65% | >90% | 12 hours | Low cost |

| EDC/NHS | 75–80% | >95% | 6 hours | High efficiency |

Mixed Anhydride Method

Though less common, mixed anhydrides offer an alternative activation route:

-

Reagents : Linoleic acid, ethyl chloroformate, glycine, triethylamine.

-

Procedure :

Key Findings :

Purification and Characterization

Thin-Layer Chromatography (TLC)

Preparative TLC on silica gel (hexane:diethyl ether:acetone = 60:40:5) resolves this compound (Rf = 0.45) from unreacted glycine (Rf = 0.10) .

Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization with BSTFA yields trimethylsilylated this compound, detectable at m/z 342 (M⁺-57) .

Liquid Chromatography-Mass Spectrometry (LC-MS)

3-Nitrophenylhydrazine (3-NPH) derivatization enhances sensitivity, enabling quantification at 0.1–100 μM in biological samples .

Table 3: Analytical Techniques for this compound

Comparative Analysis of Methods

Scalability

-

Enzymatic : Limited by enzyme availability; suitable for small-scale research .

-

EDC/NHS : Ideal for industrial-scale production due to high yields .

Environmental Impact

Chemical Reactions Analysis

Reactivity::

- Common reagents and conditions:

Hydrolysis: Acidic or basic conditions.

Oxidation: Oxidizing agents (e.g., potassium permanganate, ozone).

Conjugation: Enzymes or chemical catalysts.

Linoleoyl glycine: may undergo various chemical reactions, including:

- Hydrolysis yields linoleic acid and glycine .

- Oxidation may lead to various oxidized derivatives of linoleic acid.

Scientific Research Applications

Anti-Inflammatory Properties

One of the primary applications of N-linoleoylglycine is its role as an anti-inflammatory agent . Research indicates that NLGly can significantly reduce leukocyte migration in various models of inflammation. In a study utilizing a mouse peritonitis model, NLGly demonstrated effective anti-inflammatory activity at doses as low as 0.3 mg/kg when administered orally in safflower oil. The compound was shown to stimulate the production of 15-deoxy-Δ13,14-PGJ2, an inflammation-resolving eicosanoid, from macrophages and macrophage-like RAW cells in vitro .

Key Findings:

- Effective Dose : 0.3 mg/kg in mouse models.

- Mechanism : Increases levels of anti-inflammatory eicosanoids.

- Comparative Efficacy : Rank order of anti-inflammatory action: N-linoleoyl-D-alanine > this compound > N-arachidonylglycine .

Neurological Applications

This compound has also been implicated in several neurological processes due to its interaction with G-protein coupled receptors (GPCRs). Specifically, it activates orphan receptors such as GPR132 and GPR18, which are involved in nociception and inflammation regulation . This receptor activity suggests potential applications in pain management and neuroprotection.

Case Studies:

- GPR132 Activation : NLGly and similar compounds were found to activate GPR132 effectively, indicating their relevance in modulating inflammatory responses in neurological contexts .

- Endocannabinoid System Interaction : Deletion studies on cannabinoid hydrolyzing enzymes revealed that NLGly levels increased in specific brain regions, suggesting its role in modulating endocannabinoid signaling pathways .

Biosynthesis and Metabolism

Research into the biosynthesis of this compound has shown that it may serve as a metabolic precursor to other bioactive lipids. The synthesis involves conjugation of fatty acids to glycine, facilitated by enzymes such as glycine N-acyltransferases. Understanding its metabolic pathways could lead to insights into its physiological roles and therapeutic potentials .

Mechanism of Action

The exact mechanism by which linoleoyl glycine exerts its effects remains an active area of research. It likely involves interactions with receptors, enzymes, or lipid-related pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs: Anti-Inflammatory Activity

Amino Acid Substituents and Stereochemistry

The anti-inflammatory potency of linoleoyl conjugates varies significantly with the amino acid component and stereochemistry. Studies in RAW264.7 macrophages and mouse peritonitis models reveal the following rank order:

Key Insight: D-amino acid conjugates (e.g., D-alanine) enhance anti-inflammatory effects, likely due to improved receptor binding or metabolic stability .

Fatty Acid Chain Modifications

Replacing linoleic acid (18:2) with other fatty acids alters bioactivity:

- N-Arachidonoylglycine (20:4): While active, arachidonate derivatives are prone to oxidation and costly to synthesize .

- N-Palmitoylglycine (16:0) : Activates GPR132 but shows weaker anti-inflammatory effects in peritonitis assays .

- N-Oleoylglycine (18:1): Detected in Drosophila and mammalian systems but less potent than linoleoyl analogs .

Comparison in Receptor Activation (GPR132/G2A)

This compound and analogs activate GPR132, a receptor implicated in lipid signaling and immune regulation. The potency order differs from anti-inflammatory rankings:

| Compound | EC₅₀ (µM) | Relative Potency vs. 9-HODE |

|---|---|---|

| N-Palmitoylglycine | ~0.3 | 1.5x |

| 9-HODE | ~0.5 | 1x |

| This compound | ~0.5 | 1x |

| N-Oleoylglycine | ~1.0 | 0.5x |

Structural Requirement : Arginine at position 203 in GPR132’s transmembrane domain 5 is critical for N-acylamide binding .

Metabolic Presence and Detection

This compound is detectable in mammalian systems but at lower abundance compared to other N-acylglycines:

Biological Activity

N-linoleoylglycine (NLGly) is a member of the N-acyl amino acids family, which has garnered attention for its diverse biological activities, particularly in inflammatory processes and cellular signaling. This article explores the pharmacological properties of NLGly, its mechanisms of action, and its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C20H35NO3

- Molecular Weight : 345.5 g/mol

- CAS Number : 6433346

NLGly is an N-acyl derivative of glycine, where linoleic acid is the acyl group. This structural configuration allows it to interact with various biological receptors, influencing cellular responses.

NLGly exhibits its biological effects primarily through the activation of specific G protein-coupled receptors (GPCRs), notably GPR132. Research indicates that NLGly acts as an agonist for GPR132, which is implicated in various physiological processes including inflammation, nociception, and immune responses.

Activation of GPR132

- Agonist Activity : NLGly has been shown to activate GPR132 in both human and rodent models, with a reported value of approximately 5.8 ± 0.08 in yeast assays .

- Inhibition of Leukocyte Migration : In vivo studies using mouse models demonstrated that oral administration of NLGly significantly reduced leukocyte migration in peritonitis assays, suggesting its potential as an anti-inflammatory agent .

Anti-Inflammatory Activity

NLGly's anti-inflammatory properties are primarily attributed to its ability to stimulate the production of prostaglandins, particularly 15-deoxy-Δ12,14-PGJ2 (PGJ), from macrophages. This eicosanoid plays a crucial role in resolving inflammation .

- Stimulation of PGJ Production : Research indicates that NLGly robustly stimulates PGJ production across a concentration range of 0.5 to 10 μM, demonstrating comparable potency to other known eicosanoid mediators .

Interaction with Other Receptors

Besides GPR132, NLGly may also interact with other receptors involved in lipid signaling pathways. These interactions can modulate various physiological responses, including pain perception and immune function.

Data Summary

The following table summarizes key pharmacological data regarding this compound:

| Ligand | Receptor | pEC50 (n) | Emax (%) |

|---|---|---|---|

| This compound | GPR132 | 5.8 ± 0.08 (3) | 84 ± 6 |

| N-palmitoylglycine | GPR132 | 6.2 ± 0.16 (7) | 100 |

| 9-HODE | GPR132 | 5.9 ± 0.14 (4) | 91 ± 8 |

Case Studies and Research Findings

Several studies have elucidated the biological activity of this compound:

- Peritonitis Model : In a mouse model, NLGly was administered orally, leading to a significant reduction in leukocyte migration during inflammatory responses .

- Macrophage Activation : In vitro experiments demonstrated that NLGly stimulates macrophages to produce anti-inflammatory eicosanoids like PGJ, highlighting its role in modulating immune responses .

- Comparative Analysis : Studies comparing different N-acylglycines revealed that while N-arachidonoyl glycine (NAGly) had higher potency in certain assays, NLGly maintained significant biological activity without compromising efficacy when reducing inflammation .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and characterizing N-linoleoylglycine in biological samples?

- Methodology : Use liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) for high sensitivity. Validate detection limits and recovery rates using spiked matrices. In studies, this compound was detected in 84% of samples, suggesting optimized protocols are required for low-abundance analytes . Reference standards from authoritative databases (e.g., NIST Chemistry WebBook) ensure accurate spectral matching .

Q. How can researchers synthesize this compound with high purity, and what stability considerations apply?

- Methodology : Employ solid-phase peptide synthesis (SPPS) with linoleic acid and glycine, using carbodiimide crosslinkers (e.g., EDC/HOBt). Purify via reverse-phase HPLC and confirm purity (>95%) using NMR and high-resolution MS. Stability tests under varying pH and temperature conditions are critical; linoleoyl derivatives are preferred over arachidonoyl analogs due to higher crystallinity and oxidative stability .

Q. What receptor targets are associated with this compound, and how can binding assays be designed?

- Methodology : Focus on GPR18, an orphan GPCR. Use radioligand displacement assays (e.g., [³H]-ligand competition) or calcium flux assays in transfected HEK293 cells. Include positive controls (e.g., endogenous ligands) and validate results with siRNA knockdown or receptor antagonists .

Advanced Research Questions

Q. How do structural modifications of this compound influence its anti-inflammatory activity?

- Methodology : Compare analogs (e.g., N-linoleoyl-D-alanine, N-linoleoyltyrosine) in vitro (NF-κB inhibition assays) and in vivo (murine inflammation models). Rank potency using IC₅₀ values and molecular docking simulations to identify critical residues (e.g., glycine’s carboxyl group for GPR18 binding) .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetics in preclinical models?

- Methodology : Use tracer studies with isotopic labeling (e.g., ¹⁴C-linoleate) in rodents. Collect plasma/tissue samples at timed intervals and analyze via LC-MS. Adhere to NIH guidelines for preclinical reporting, including sample size justification and blinding protocols to minimize bias .

Q. How should researchers address contradictions in this compound detection rates across studies?

- Methodology : Conduct cross-laboratory validation using harmonized protocols. For example, discrepancies in detection rates (16–84% ) may arise from matrix effects or ionization efficiency. Include internal standards (e.g., deuterated analogs) and perform inter-lab reproducibility tests .

Q. What statistical approaches are suitable for analyzing this compound’s dose-response relationships in complex datasets?

- Methodology : Apply mixed-effects models to account for biological variability. Use Bonferroni correction for multiple comparisons, as seen in studies where oleoyl-linoleoyl-GPI required adjusted p-values . For dose-response curves, nonlinear regression (e.g., four-parameter logistic model) is recommended .

Q. How can mechanistic studies differentiate this compound’s direct receptor activation from downstream signaling effects?

- Methodology : Combine genetic (CRISPR/Cas9 KO of GPR18) and pharmacological (inhibitors of downstream pathways like MAPK/NF-κB) approaches. Measure second messengers (cAMP, Ca²⁺) and transcriptomic changes via RNA-seq to dissect primary vs. secondary effects .

Q. What strategies improve the sensitivity of this compound detection in low-abundance biological matrices?

- Methodology : Pre-concentrate samples using solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Optimize LC gradients to resolve co-eluting metabolites and employ tandem MS (MRM mode) for specificity .

Q. Methodological Frameworks and Reporting

- Experimental Reproducibility : Follow PRISMA guidelines for systematic reviews and meta-analyses when compiling data . Document all protocols in supplementary materials per Beilstein Journal standards, including raw data and instrument parameters .

- Ethical and Feasible Design : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example, prioritize studies on LINgly’s stability over arachidonoyl derivatives due to cost and practicality .

Properties

IUPAC Name |

2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h6-7,9-10H,2-5,8,11-18H2,1H3,(H,21,22)(H,23,24)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRHZEHWEYAHCO-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334847 | |

| Record name | N-Linoleoyl glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2764-03-6 | |

| Record name | N-Linoleoyl glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2764-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine linoleamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002764036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Linoleoyl glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.